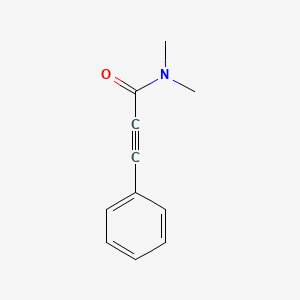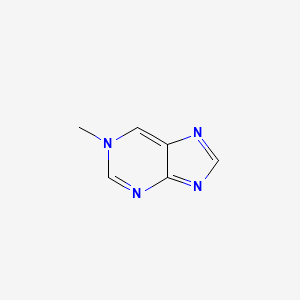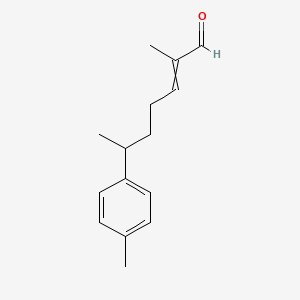
2-Methyl-6-(4-methylphenyl)hept-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylphenyl)hept-2-enal is an organic compound with the molecular formula C₁₅H₂₀O It is a member of the bisabolane family and is known for its distinct structure, which includes a heptenal backbone with methyl and methylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)hept-2-enal typically involves the aldol condensation of 4-methylbenzaldehyde with 2-methyl-1-heptanal. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include:
- Temperature: 0-5°C
- Solvent: Ethanol or methanol
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(4-methylphenyl)hept-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: 2-Methyl-6-(4-methylphenyl)heptanoic acid
Reduction: 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylphenyl)hept-2-enal has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)hept-2-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further undergo various transformations, affecting biological pathways. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity to certain receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol: The reduced form of the aldehyde.
2-Methyl-6-(4-methylphenyl)heptanoic acid: The oxidized form of the aldehyde.
2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol: An isomer with a hydroxyl group at a different position.
Uniqueness
2-Methyl-6-(4-methylphenyl)hept-2-enal is unique due to its specific substitution pattern and the presence of both an aromatic ring and an α,β-unsaturated aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
18744-24-6 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylphenyl)hept-2-enal |
InChI |
InChI=1S/C15H20O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-11,14H,4,6H2,1-3H3 |
Clé InChI |
QCINNYOCRHJODG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CCC=C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


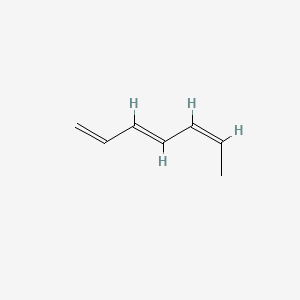
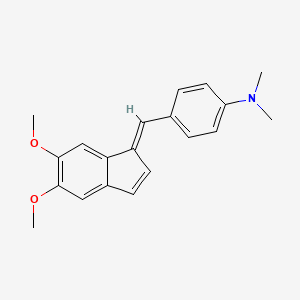
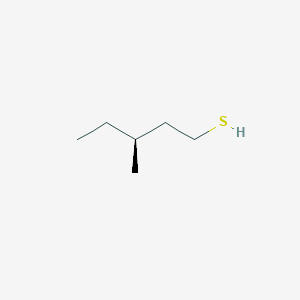
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)

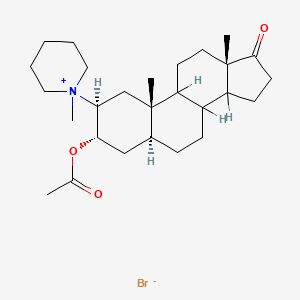
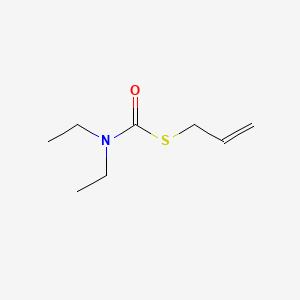
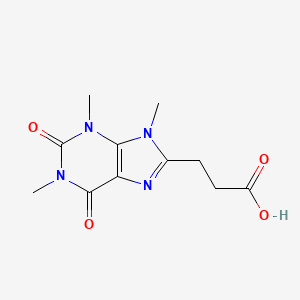
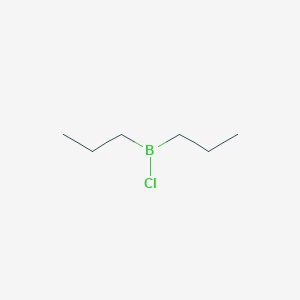

![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
